

Spectroscopic Profile of 3-Methylorsellinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Methylorsellinic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methylorsellinic acid** (2,4-dihydroxy-3,6-dimethylbenzoic acid), a fungal metabolite with potential applications in chemical synthesis and pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and utilization in further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data for **3-Methylorsellinic acid** provide definitive confirmation of its chemical structure.

^1H NMR Data

The proton NMR spectrum of **3-Methylorsellinic acid** is characterized by distinct signals corresponding to the aromatic proton and the two methyl groups attached to the benzene ring.

Table 1: ^1H NMR Spectroscopic Data for **3-Methylorsellinic Acid**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
6.33	s	1H	Ar-H
2.47	s	3H	Ar-CH ₃
2.20	s	3H	Ar-CH ₃

Solvent: acetone-d₆, Spectrometer Frequency: 600 MHz[1]

¹³C NMR Data

The carbon-13 NMR spectrum provides information on all carbon atoms within the molecule, including quaternary carbons.

Table 2: ¹³C NMR Spectroscopic Data for **3-Methylorsellinic Acid**

Chemical Shift (δ , ppm)	Carbon Type	Assignment
174.9	C	C=O (Carboxylic Acid)
164.7	C	C-OH
161.0	C	C-OH
141.0	C	C-CH ₃
111.2	CH	Ar-CH
109.2	C	C-CH ₃
104.4	C	C-COOH
24.1	CH ₃	Ar-CH ₃
8.0	CH ₃	Ar-CH ₃

Solvent: acetone-d₆, Spectrometer Frequency: 150 MHz[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry provides highly accurate mass measurements, aiding in the confirmation of the molecular formula.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

Table 3: HR-ESIMS Data for **3-Methylorsellinic Acid**

Ion Mode	Observed m/z [M-H] ⁻	Calculated m/z for C ₉ H ₁₀ O ₄
Negative	181.0509	181.0506

This data confirms the molecular formula of **3-Methylorsellinic acid** as C₉H₁₀O₄.[\[1\]](#)

Infrared (IR) Spectroscopy

While a specific experimental infrared spectrum for **3-Methylorsellinic acid** is not readily available in the searched literature, its characteristic absorption bands can be predicted based on the functional groups present in its structure. The presence of hydroxyl (O-H), carboxylic acid (C=O and O-H), and aromatic (C=C and C-H) functionalities will dominate the IR spectrum.

Table 4: Predicted Infrared Absorption Bands for **3-Methylorsellinic Acid**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
3300-2500	Broad, Strong	Carboxylic Acid	O-H Stretch
~3200	Broad, Medium	Phenolic	O-H Stretch
~1700-1680	Strong	Carboxylic Acid	C=O Stretch
~1600, ~1450	Medium to Strong	Aromatic Ring	C=C Stretches
~1300	Medium	Carboxylic Acid	C-O Stretch
~1200	Medium	Phenolic	C-O Stretch
~920	Broad, Medium	Carboxylic Acid	O-H Bend

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard laboratory practices for the analysis of aromatic carboxylic acids.

NMR Spectroscopy

- Sample Preparation: A sample of **3-Methylorsellinic acid** (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as acetone-d₆.
- Instrumentation: The solution is transferred to a 5 mm NMR tube.
- Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz for ¹H). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
- Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

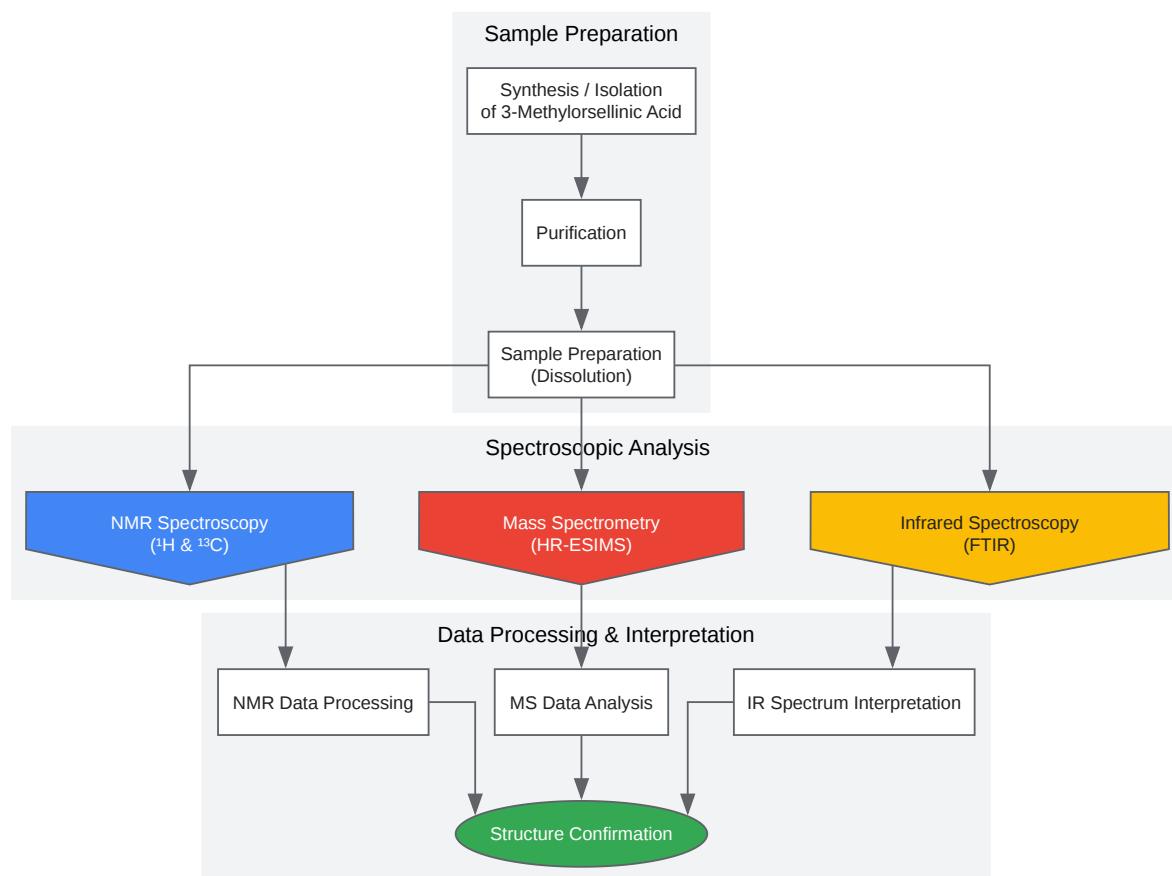
Mass Spectrometry (ESI-MS)

- Sample Preparation: A dilute solution of **3-Methylorsellinic acid** is prepared in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, typically at a concentration of 1-10 $\mu\text{g/mL}$.
- Instrumentation: The sample solution is introduced into the electrospray ionization source of a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap mass analyzer).
- Data Acquisition: The analysis is performed in negative ion mode to detect the deprotonated molecule $[\text{M}-\text{H}]^-$. The instrument is calibrated to ensure high mass accuracy.
- Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized or isolated compound like **3-Methylorsellinic acid**.

General Workflow for Spectroscopic Analysis

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Caption: Workflow for the spectroscopic characterization of **3-Methylorsellinic acid**.

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References

- 1. pubs.acs.org [pubs.acs.org]
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